(15S)-21-fluoro-10-(2-methylpyridin-3-yl)-13,17-dioxa-3,5,7,8-tetrazapentacyclo[13.6.1.04,12.05,9.018,22]docosa-1(21),4(12),6,8,10,18(22),19-heptaene;hydrochloride
Description
The compound is a structurally complex pentacyclic molecule featuring a fused heterocyclic core with a fluorine substituent at position 21, a 2-methylpyridin-3-yl group at position 10, and a hydrochloride salt. Its intricate architecture includes dioxa (oxygen-containing) and tetrazapentacyclo (nitrogen-containing) rings, which likely influence its physicochemical and pharmacological properties. The hydrochloride salt form suggests enhanced solubility, a feature observed in veterinary and pharmaceutical agents like buprenorphine hydrochloride .
Properties
Molecular Formula |
C22H19ClFN5O2 |
|---|---|
Molecular Weight |
439.9 g/mol |
IUPAC Name |
(15S)-21-fluoro-10-(2-methylpyridin-3-yl)-13,17-dioxa-3,5,7,8-tetrazapentacyclo[13.6.1.04,12.05,9.018,22]docosa-1(21),4(12),6,8,10,18(22),19-heptaene;hydrochloride |
InChI |
InChI=1S/C22H18FN5O2.ClH/c1-12-14(3-2-6-24-12)15-7-19-22(28-11-26-27-21(15)28)25-8-16-17(23)4-5-18-20(16)13(9-29-18)10-30-19;/h2-7,11,13,25H,8-10H2,1H3;1H/t13-;/m0./s1 |
InChI Key |
JOYSKAVINOJMDD-ZOWNYOTGSA-N |
Isomeric SMILES |
CC1=C(C=CC=N1)C2=CC3=C(NCC4=C(C=CC5=C4[C@@H](CO5)CO3)F)N6C2=NN=C6.Cl |
Canonical SMILES |
CC1=C(C=CC=N1)C2=CC3=C(NCC4=C(C=CC5=C4C(CO5)CO3)F)N6C2=NN=C6.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise conditions to ensure the correct formation of the desired product. The initial step typically involves the preparation of the core structure, followed by the introduction of the fluorine atom and the pyridine ring. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include rigorous purification steps, such as recrystallization and chromatography, to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the pyridine ring play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Complexity and Heterocyclic Systems
- Target Compound: The pentacyclic framework combines oxygen and nitrogen heteroatoms, with a fluorine atom and pyridinyl substituent. This contrasts with macrocyclic ligands (e.g., 6,19-dimethyl-10,15-bis(pyridin-2-ylmethyl)-1,5,10,15,20,21-hexaaza-tricyclo compound), which prioritize metal coordination via nitrogen donors .
- Fluorinated Analogues : Compounds 16 and 17 from Molecules (2013) feature heptadecafluoroundecanamido chains and triazole rings. While the target compound lacks such extensive fluorination, its 21-fluoro group may similarly enhance metabolic stability or binding affinity .
Pharmacological and Physicochemical Properties
- Hydrochloride Salts : The hydrochloride moiety improves aqueous solubility, akin to clindamycin hydrochloride and other veterinary pharmaceuticals . This property is critical for bioavailability.
- Pyridinyl and Triazole Groups : The 2-methylpyridin-3-yl group may confer π-π stacking interactions in drug-receptor binding, comparable to triazole-containing compounds in , which are often used in antiviral or antimicrobial contexts .
Data Table: Structural and Functional Comparison
Research Findings and Gaps
- Structural Insights: The compound’s rigidity and heteroatom density may favor interactions with biological targets like enzymes or receptors.
- Fluorine Impact: The 21-fluoro group’s role could parallel the metabolic stabilization seen in fluorinated veterinary drugs (e.g., boldenone-undecylenate) , but experimental validation is needed.
- Synthesis : Lack of detailed synthetic routes in the evidence limits comparative analysis. Triazole-based methodologies () and SHELX refinement tools () provide indirect guidance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
